2-Bromospiro[fluorene-9,8'-indolo[3,2,1-de]acridine]
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Overview
Description
2-Bromospiro[fluorene-9,8’-indolo[3,2,1-de]acridine] is a complex organic compound characterized by a spiro-configured polycyclic framework. This compound is notable for its unique structural features, which include a bromine atom and a spiro linkage between fluorene and indoloacridine units.
Preparation Methods
The synthesis of 2-Bromospiro[fluorene-9,8’-indolo[3,2,1-de]acridine] typically involves a multi-step reaction sequence. One common synthetic route includes the following steps:
Nucleophilic Substitution: The initial step involves the nucleophilic substitution of a suitable precursor with a bromine source.
Tandem Nucleophilic Addition/Acid-Catalyzed Annulation: This step involves the formation of the spiro linkage and the polycyclic framework through a tandem nucleophilic addition and acid-catalyzed annulation reaction.
Chemical Reactions Analysis
2-Bromospiro[fluorene-9,8’-indolo[3,2,1-de]acridine] undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific reagents and conditions for these reactions are not extensively documented.
Annulation Reactions: The spiro linkage and polycyclic framework can be further modified through annulation reactions.
Common reagents used in these reactions include n-butyllithium, acetic acid, and hydrogen chloride, among others . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-Bromospiro[fluorene-9,8’-indolo[3,2,1-de]acridine] has several scientific research applications, including:
Organic Electronics: The compound is used in the development of high-efficiency and stable deep-blue OLEDs due to its excellent photoelectric properties and high color purity.
Material Science: It is studied for its potential use in constructing high color purity multi-resonance emitters, which are crucial for advanced display technologies.
Chemical Research: The compound’s unique structural features make it a subject of interest in synthetic organic chemistry for developing new reaction pathways and mechanisms.
Mechanism of Action
The mechanism of action of 2-Bromospiro[fluorene-9,8’-indolo[3,2,1-de]acridine] in OLEDs involves its role as an emitter material. The compound’s spiro-configured polycyclic framework enables it to exhibit high color purity and stability by suppressing molecular interactions and lowering the excited-state energy. This results in bright, ultrapure deep-blue emissions with high external quantum efficiencies .
Comparison with Similar Compounds
2-Bromospiro[fluorene-9,8’-indolo[3,2,1-de]acridine] can be compared with other spiro-configured polycyclic compounds, such as:
Spiro[fluorene-9,8’-indolo[3,2,1-de]acridine] derivatives: These compounds share a similar structural framework but may have different substituents, such as benzofuran or benzothiophene units.
Spiro[fluorene-9,5’-quinolino[3,2,1-de]acridine]: This compound features a quinolino unit instead of an indolo unit, resulting in different electronic properties.
The uniqueness of 2-Bromospiro[fluorene-9,8’-indolo[3,2,1-de]acridine] lies in its specific combination of a bromine atom and the spiro linkage, which imparts distinct photoelectric properties and stability .
Properties
Molecular Formula |
C31H18BrN |
---|---|
Molecular Weight |
484.4 g/mol |
IUPAC Name |
2'-bromospiro[1-azapentacyclo[10.7.1.02,7.08,20.014,19]icosa-2,4,6,8(20),9,11,14,16,18-nonaene-13,9'-fluorene] |
InChI |
InChI=1S/C31H18BrN/c32-19-16-17-21-20-8-1-3-11-24(20)31(27(21)18-19)25-12-4-6-15-29(25)33-28-14-5-2-9-22(28)23-10-7-13-26(31)30(23)33/h1-18H |
InChI Key |
ZLXAZKSUEPTRRQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(C24C5=CC=CC=C5N6C7=CC=CC=C7C8=C6C4=CC=C8)C=C(C=C3)Br |
Origin of Product |
United States |
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